Saframycin A
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Overview
Description
Preparation Methods
The synthesis of Saframycin A involves complex organic reactions. One of the synthetic routes includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and oxidation steps . Industrial production methods often involve fermentation processes using specific strains of bacteria that naturally produce saframycin compounds .
Chemical Reactions Analysis
Saframycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Saframycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is studied for its antimicrobial properties and its effects on bacterial cell walls.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Saframycin A involves its interaction with DNA. It binds to the DNA and inhibits the replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells . The molecular targets include specific DNA sequences and enzymes involved in DNA replication .
Comparison with Similar Compounds
Saframycin A is unique compared to other similar compounds due to its specific structure and potent biological activity. Similar compounds include other members of the saframycin family, such as Saframycin B and Saframycin C . These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
Properties
CAS No. |
66082-27-7 |
---|---|
Molecular Formula |
C29H30N4O8 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1 |
InChI Key |
JNEGMBHBUAJRSX-NOYKIMNZSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saframycin A; 21-Cyanosaframycin-B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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